1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine
Overview
Description
1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is a complex organic compound characterized by its unique structural components. This compound features a piperazine ring substituted with a sulfonyl group and a trifluoromethylbenzyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method provides high yields and allows for the introduction of various substituents on the piperazine ring. Industrial production methods may involve optimization of reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring allows for various substitution reactions, particularly nucleophilic substitutions, which can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring provides a scaffold that enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine stands out due to its unique combination of functional groups. Similar compounds include:
1-[(2,5-dimethylphenyl)sulfonyl]piperazine: Lacks the trifluoromethylbenzyl group, resulting in different reactivity and biological activity.
4-[3-(trifluoromethyl)benzyl]piperazine: Does not contain the sulfonyl group, affecting its chemical properties and applications. The presence of both the sulfonyl and trifluoromethylbenzyl groups in this compound provides a unique profile that enhances its utility in various research and industrial applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2S/c1-15-6-7-16(2)19(12-15)28(26,27)25-10-8-24(9-11-25)14-17-4-3-5-18(13-17)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXQELHBKMMLGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.